molecular formula C8H9ClFNO B2364730 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride CAS No. 1266232-14-7

6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No.: B2364730
CAS No.: 1266232-14-7
M. Wt: 189.61
InChI Key: HFKQYAVAOPSXSI-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is defined by its fused bicyclic system, comprising a benzene ring fused to a partially saturated furan moiety. X-ray crystallography reveals a monoclinic crystal system with space group P2₁, characterized by unit cell parameters a = 5.42 Å, b = 7.89 Å, c = 12.31 Å, and β = 98.6°. The dihydrobenzofuran core adopts a half-chair conformation, with the amine group at position 3 occupying an axial orientation relative to the oxygen atom in the furan ring. The fluorine substituent at position 6 induces a slight distortion in the benzene ring, reducing the C5–C6–C7 bond angle to 117.2° compared to the idealized 120° for aromatic systems.

Table 1: Crystallographic Parameters of this compound

Parameter Value
Space group P2₁
Unit cell volume 524.7 ų
Z-value 2
Density (calc.) 1.48 g/cm³
R-factor 0.042

The hydrochloride salt forms via protonation of the amine group, with chloride ions occupying interstitial sites stabilized by N–H⋯Cl hydrogen bonds. This ionic interaction contributes to the compound’s high thermal stability, with decomposition observed at 210°C.

Stereochemical Configuration and Chiral Centers

The 3-amino group introduces a chiral center at position 3, yielding two enantiomers: (R)- and (S)-6-fluoro-2,3-dihydro-1-benzofuran-3-amine. Chiral HPLC analysis using amylose-based stationary phases resolves these enantiomers, with retention times of 12.3 min (R) and 14.7 min (S) under isocratic n-hexane/ethanol (85:15) conditions. X-ray crystallographic studies of the (R)-enantiomer confirm its absolute configuration through anomalous scattering methods, showing a Flack parameter of 0.02(2).

The stereochemical environment influences intermolecular interactions. The (S)-enantiomer exhibits a 15% higher solubility in polar solvents due to favorable dipole alignment with water molecules. Nuclear Overhauser effect (NOE) spectroscopy corroborates the spatial proximity of the fluorine atom to the amine group in the (R)-enantiomer, inducing a deshielding effect observed as a 0.3 ppm downfield shift in ¹⁹F NMR.

Hydrogen Bonding Networks in Solid-State Morphology

In the crystalline phase, this compound forms a three-dimensional hydrogen-bonding network. Primary N–H⋯Cl interactions (2.89 Å, 158°) link protonated amine groups to chloride ions, while secondary C–H⋯O contacts (2.46 Å, 145°) stabilize the dihydrofuran ring. These interactions create layered sheets parallel to the (100) plane, with interlayer spacing of 3.69 Å.

π-Stacking between benzene rings of adjacent molecules occurs at centroid distances of 3.92 Å, facilitated by the electron-withdrawing fluorine substituent. This stacking enhances crystallinity, as evidenced by a sharp melting endotherm at 185°C in differential scanning calorimetry.

Comparative Analysis with Substituted Dihydrobenzofuran Analogues

Structural modifications at positions 3 and 6 significantly alter physicochemical properties. Replacing fluorine with chlorine (6-chloro analogue) increases molecular weight by 35.5 g/mol but reduces aqueous solubility by 60% due to heightened hydrophobicity. Conversely, removing the 6-fluoro substituent (unsubstituted dihydrobenzofuran-3-amine) decreases thermal stability by 28°C, underscoring fluorine’s role in lattice stabilization.

Table 2: Comparative Properties of Dihydrobenzofuran Derivatives

Compound logP Aqueous Solubility (mg/mL) Melting Point (°C)
6-Fluoro derivative (HCl salt) 2.3 45 210
6-Chloro derivative 2.7 12 198
Unsubstituted dihydrobenzofuran 1.8 28 182

Antioxidant assays reveal that electron-withdrawing groups (e.g., –F) enhance radical scavenging capacity. The 6-fluoro derivative exhibits a 50% inhibitory concentration (IC₅₀) of 8.2 μM in DPPH assays, outperforming the 6-methoxy analogue (IC₅₀ = 22.4 μM). This trend aligns with Hammett substituent constants, where σₚ values correlate with bioactivity ( = 0.91).

Properties

IUPAC Name

6-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKQYAVAOPSXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Laboratory-Scale Synthesis

The foundational synthesis begins with the preparation of 6-fluoro-2,3-dihydrobenzofuran, followed by functionalization to introduce the amine group and subsequent hydrochloride salt formation.

Step 1: Synthesis of 6-Fluoro-2,3-dihydrobenzofuran

The benzofuran core is constructed via cyclization of 2-allyloxy-5-fluorophenol under acidic conditions. A mixture of sulfuric acid (H₂SO₄) and acetic acid (AcOH) at 80–100°C drives the intramolecular Friedel-Crafts alkylation, yielding the dihydrobenzofuran scaffold.

Reaction Conditions:

  • Temperature: 80–100°C
  • Catalyst: H₂SO₄ (10 mol%)
  • Solvent: AcOH
  • Yield: 68–72%
Step 2: Introduction of the Amine Group

The amine moiety is introduced via nucleophilic substitution at the 3-position. Treatment of 6-fluoro-2,3-dihydrobenzofuran with aqueous ammonia (NH₃) under high-pressure conditions (5–7 bar) at 120°C facilitates this transformation.

Reaction Conditions:

  • Temperature: 120°C
  • Pressure: 5–7 bar
  • Solvent: H₂O/NH₃
  • Yield: 55–60%
Step 3: Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by reaction with concentrated hydrochloric acid (HCl) in anhydrous diethyl ether. Precipitation occurs at 0–5°C, ensuring high crystallinity.

Reaction Conditions:

  • Acid: HCl (37% w/w)
  • Solvent: Diethyl ether
  • Temperature: 0–5°C
  • Yield: 85–90%

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability while maintaining rigorous purity standards. Patent WO2006116218A1 discloses optimized protocols for large-scale synthesis and crystallization.

Continuous-Flow Reactor Synthesis

A continuous-flow system replaces batch processing to enhance reaction control and throughput. Key parameters include:

Parameter Value
Residence Time 15–20 minutes
Temperature 130°C
Pressure 10 bar
Catalyst Zeolite H-Beta (SiO₂/Al₂O₃=25)
Yield 78–82%

This method reduces side reactions, such as over-fluorination or ring-opening, by minimizing residence time in high-temperature zones.

Crystallization Optimization

Crystalline form purity is critical for pharmaceutical applications. Two polymorphs (Form I and Form II) are isolated using solvent-dependent protocols:

Form I (High-Purity Needles):

  • Solvent: t-Butylmethyl ether
  • Seeding: Pre-formed Form I crystals
  • Yield: 92%
  • Purity: >99.5% (HPLC)

Form II (Stable Prisms):

  • Solvent: Isopropanol/water (97:3 v/v)
  • Temperature Gradient: 70°C → 25°C
  • Yield: 88%
  • Purity: >99.3% (HPLC)

Reaction Optimization and Kinetic Analysis

Solvent Effects on Amine Formation

Solvent polarity significantly impacts substitution kinetics. Polar aprotic solvents (e.g., DMF, DMSO) accelerate ammonia diffusion but risk side reactions. Comparative data:

Solvent Reaction Rate (k, s⁻¹) Byproduct Formation (%)
H₂O/NH₃ 1.2 × 10⁻³ 5–7
DMF 2.8 × 10⁻³ 12–15
Ethanol 0.9 × 10⁻³ 3–4

Water/ammonia mixtures balance reactivity and selectivity, making them ideal for industrial use.

Temperature-Dependent Yield Profiles

Elevated temperatures favor faster amination but increase decomposition risks. Data from thermogravimetric analysis (TGA):

Temperature (°C) Yield (%) Decomposition Products (%)
100 48 2
120 58 5
140 52 18

Optimum temperature: 120°C.

Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, D₂O):

  • δ 6.92 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 6.78 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H)
  • δ 6.65 (d, J = 2.4 Hz, 1H, Ar-H)
  • δ 4.25 (m, 1H, CH-NH₃⁺)
  • δ 3.15 (dd, J = 16.0, 4.8 Hz, 1H, CH₂)
  • δ 2.95 (dd, J = 16.0, 8.0 Hz, 1H, CH₂)

FT-IR (KBr):

  • 3380 cm⁻¹ (N-H stretch)
  • 1605 cm⁻¹ (C=C aromatic)
  • 1240 cm⁻¹ (C-F stretch)

Purity Assessment

High-performance liquid chromatography (HPLC) methods validate purity:

Column Mobile Phase Retention Time (min) Purity (%)
C18 (250 mm) MeOH/H₂O (70:30 + 0.1% TFA) 8.2 99.5

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemical Research Applications

In chemical research, 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride serves as a crucial building block for synthesizing more complex molecules. Its fluorine atom and amine group enhance its reactivity and allow for the exploration of novel chemical reactions. This compound is particularly valuable in the development of new synthetic methodologies and materials.

Synthetic Routes

The synthesis typically involves:

  • Starting Material : Preparation of 6-fluoro-2,3-dihydrobenzofuran.
  • Hydrochloride Formation : Reacting the amine with hydrochloric acid to yield the hydrochloride salt.

Biological Research Applications

The biological activity of this compound has been a focal point in pharmacological studies. Research indicates its potential as an antimicrobial agent and a candidate for drug development.

Antimicrobial Properties

Recent studies have shown that derivatives of benzofuran compounds exhibit significant antimicrobial activity against various pathogens. For instance:

  • Compounds derived from benzofuran structures have demonstrated efficacy against Staphylococcus aureus and Candida albicans, with inhibition zones indicating potent activity .

Medicinal Applications

In the medical field, this compound is being investigated for its therapeutic potential. It is being explored as a candidate for treating conditions such as:

  • Neuropsychiatric Disorders : The compound's interaction with serotonin receptors suggests potential applications in treating schizophrenia and mood disorders .

Industrial Applications

Industrially, this compound can be utilized in producing various chemical products and intermediates. Its unique properties make it suitable for developing new materials and agrochemicals.

Case Study 1: Antimicrobial Activity Evaluation

A systematic evaluation was conducted on benzofuran derivatives, including this compound, focusing on their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antimicrobial agent .

Case Study 2: Neuropharmacological Studies

Research has explored the neuropharmacological effects of this compound on serotonin receptors. It has shown promise in modulating receptor activity, suggesting therapeutic implications for anxiety disorders and depression .

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride with structurally related benzofuran derivatives, focusing on substituents, molecular properties, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound F at C6 C₈H₉ClFNO 187.23–189.61 High metabolic stability; CNS activity
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride Br at C5, F at C6 C₈H₈BrClFNO 290.51 Increased steric bulk; potential halogen bonding in drug design
6-Bromo-4-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride Br at C6, CH₃ at C4 C₉H₁₁BrClNO 264.55 Enhanced lipophilicity; altered electronic effects
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride F at C6, CH₃ at C2 C₉H₁₁ClFNO 203.64 Steric hindrance at C2; improved solubility in nonpolar solvents
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride F at C7 (enantiomer-specific) C₈H₉ClFNO 189.61 Stereospecific biological activity; chiral drug intermediates
6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride Cl at C6 C₈H₉Cl₂NO 206.07 Higher electronegativity; altered receptor binding affinity

Key Observations

Chlorine (e.g., 6-chloro analog) offers stronger electronegativity than fluorine, which may alter electronic distribution and receptor binding . Methyl Groups: Addition of methyl groups (e.g., 2-methyl or 4-methyl derivatives) improves lipophilicity and solubility in organic phases, critical for pharmacokinetic optimization .

Stereochemical Variations

  • Enantiomers like (S)-7-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride exhibit stereospecific activity, making them valuable in asymmetric synthesis and chiral drug development .

Purity and Synthesis

  • Most analogs are available in high purity grades (≥95%), with custom synthesis options for bulk quantities (e.g., American Elements and Enamine Ltd.) .

Applications

  • Fluoro Derivatives : Preferred in CNS drug discovery due to fluorine’s small size and ability to enhance blood-brain barrier penetration .
  • Bromo/Chloro Derivatives : Used in exploratory medicinal chemistry for probing hydrophobic binding pockets .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Fluorine at C6 in the parent compound optimizes balance between metabolic stability and target engagement, whereas bromine at C5 (as in 5-bromo-6-fluoro analog) is explored in kinase inhibitors .
  • Thermodynamic Data: Methyl-substituted derivatives (e.g., 2-methyl analog) show higher melting points and thermal stability compared to unsubstituted analogs, as noted in Enamine Ltd.’s catalog .
  • Commercial Availability : Over 15 structurally related benzofuran amines are listed by suppliers like Combi-Blocks and American Elements, indicating robust demand for modular scaffolds in drug discovery .

Biological Activity

6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a compound of increasing interest in pharmacological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a fluorine atom and an amine group attached to a dihydrobenzofuran ring, which contributes to its reactivity and biological activity. It is often studied for its potential as a drug candidate in various therapeutic areas, including oncology and neurology.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties. Its structural characteristics enable it to interact with microbial targets, potentially inhibiting their growth.
  • Cytotoxicity : The compound has shown promise in inducing cell death in various cancer cell lines. Structure-activity relationship (SAR) studies have identified that modifications to its structure can enhance its potency against specific cancer types.

The biological effects of this compound are believed to arise from its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom and the amine group plays a crucial role in modulating these interactions:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, leading to altered cellular responses.
  • Receptor Modulation : It may also act as an agonist or antagonist at certain receptors, influencing physiological processes such as neurotransmission or cell proliferation.

Antimicrobial Activity

A study investigating the antimicrobial properties of various benzofuran derivatives found that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated promising efficacy:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4.69
Escherichia coli8.33
Bacillus subtilis5.64

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Cytotoxicity in Cancer Research

In vitro assays conducted on various cancer cell lines revealed that the compound exhibited cytotoxic effects with GI50 values ranging from 150 µM to 243 µM. Notably, it was effective against leukemia cells, indicating potential for further development as an anticancer agent:

Cell LineGI50 (µM)
L363 (Leukemia)150
MCF7 (Breast)243

The SAR studies highlighted that specific modifications to the benzofuran structure could enhance cytotoxicity, guiding future synthetic efforts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of fluorinated precursors followed by amine functionalization. For example, one-pot pseudo three-component methods (as seen in benzofuran derivatives) can optimize ring closure and fluorination steps . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (70–100°C), and catalysts (e.g., Lewis acids). Evidence from analogous compounds suggests yields range from 52% to 70%, depending on substituent positions and purification methods .

Q. How is the stereochemistry of this compound resolved, and what analytical techniques confirm enantiomeric purity?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis separates enantiomers, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., NOE experiments) verify stereochemistry. For example, (3S)-configured dihydrobenzofuran amines show distinct splitting patterns in aromatic regions . X-ray crystallography may further validate absolute configuration .

Q. What pharmacological roles are hypothesized for fluorinated benzofuran amines, and which assays are used to test these hypotheses?

  • Methodological Answer : Fluorinated benzofurans are explored for anti-inflammatory, analgesic, or CNS-targeted activities. Assays include:

  • In vitro : Competitive binding to serotonin/dopamine receptors (radioligand displacement assays).
  • In vivo : Rodent models for pain response (e.g., tail-flick test) or neurochemical profiling (microdialysis) .
  • Structural analogs show activity at nanomolar concentrations, suggesting fluorine’s role in enhancing bioavailability .

Advanced Research Questions

Q. How can conflicting 1H^{1}\text{H} NMR data for dihydrobenzofuran derivatives be resolved, particularly in distinguishing regioisomers?

  • Methodological Answer : Discrepancies arise from overlapping aromatic signals or solvent effects. Strategies include:

  • 2D NMR (COSY, HSQC): Maps coupling between 1H^{1}\text{H} and 13C^{13}\text{C} nuclei to assign peaks.
  • Isotopic labeling : Replacing 19F^{19}\text{F} with 18F^{18}\text{F} (if applicable) to simplify splitting patterns .
  • Computational modeling : DFT calculations predict chemical shifts, aiding in peak assignments .

Q. What strategies optimize the enantioselective synthesis of this compound for scalable production?

  • Methodological Answer :

  • Chiral auxiliaries : Use of (R)- or (S)-BINOL-based catalysts to induce asymmetry during cyclization .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer from racemic mixtures .
  • Flow chemistry : Continuous reactors improve stereochemical control and reduce side reactions (e.g., over-reduction of amines) .

Q. How do fluorination and amine protonation impact the compound’s solubility and membrane permeability in pharmacokinetic studies?

  • Methodological Answer :

  • LogP measurements : Fluorine increases lipophilicity, but protonation of the amine (at physiological pH) enhances water solubility.
  • PAMPA assays : Quantify passive diffusion across artificial membranes; fluorinated analogs show 2–3× higher permeability than non-fluorinated counterparts .
  • Salt selection : Hydrochloride salts improve crystallinity and stability, critical for formulation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of fluorinated benzofuran amines across studies?

  • Methodological Answer :

  • Source validation : Ensure compound purity (>95% by HPLC) and confirm stereochemistry (via [α]D_D or chiral chromatography) .
  • Assay standardization : Compare IC50_{50} values under identical conditions (e.g., buffer pH, cell lines).
  • Meta-analysis : Use QSAR models to correlate fluorine position/electronic effects with activity trends .

Experimental Design Considerations

Q. What in silico tools predict the metabolic stability of this compound?

  • Methodological Answer :

  • CYP450 docking simulations : Identify potential oxidation sites (e.g., benzylic C-H bonds).
  • ADMET predictors (e.g., SwissADME): Estimate metabolic half-life and hepatotoxicity risks .
  • Fluorine’s role : Blocks CYP-mediated metabolism at adjacent positions, as seen in related fluorinated amines .

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